4-tert-butyl-N-(2,2-diethoxyethyl)aniline
Overview
Description
4-tert-butyl-N-(2,2-diethoxyethyl)aniline is an organic compound belonging to the family of N-substituted anilines. It is known for its unique physical and chemical properties, making it valuable in various fields of scientific research and industry. This compound is a white crystalline solid with a molecular formula of C16H27NO2 and a molecular weight of 265.39 g/mol. It is highly soluble in polar solvents such as methanol, ethanol, and acetone.
Preparation Methods
4-tert-butyl-N-(2,2-diethoxyethyl)aniline can be synthesized through the reaction of 2,2-diethoxyethanol with 4-tert-butylaniline using a Lewis acid as a catalyst. The reaction typically involves heating the reactants under reflux conditions, followed by purification of the product through chromatography or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-tert-butyl-N-(2,2-diethoxyethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts, depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted anilines.
Scientific Research Applications
4-tert-butyl-N-(2,2-diethoxyethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: The compound has been reported to exhibit antioxidant, anti-inflammatory, and anti-tumor activities.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including cancer treatment.
Industry: It is used as a precursor for the synthesis of other compounds and as a probe for fluorescence imaging.
Mechanism of Action
The mechanism by which 4-tert-butyl-N-(2,2-diethoxyethyl)aniline exerts its effects involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and protect against oxidative stress. Its anti-inflammatory effects are due to the inhibition of inflammatory cytokine production. The compound’s anti-tumor activity is linked to its ability to induce apoptosis in cancer cells.
Comparison with Similar Compounds
4-tert-butyl-N-(2,2-diethoxyethyl)aniline can be compared with other N-substituted anilines, such as:
4-tert-butylaniline: This compound lacks the diethoxyethyl group, which may result in different physical and chemical properties.
N-ethyl-N-(2,2-diethoxyethyl)aniline: This compound has an ethyl group instead of a tert-butyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
Properties
IUPAC Name |
4-tert-butyl-N-(2,2-diethoxyethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-6-18-15(19-7-2)12-17-14-10-8-13(9-11-14)16(3,4)5/h8-11,15,17H,6-7,12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACGRKRYDHXUQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=CC=C(C=C1)C(C)(C)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211330 | |
Record name | N-(2,2-Diethoxyethyl)-4-(1,1-dimethylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501211330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209682-66-6 | |
Record name | N-(2,2-Diethoxyethyl)-4-(1,1-dimethylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209682-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,2-Diethoxyethyl)-4-(1,1-dimethylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501211330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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